10E-heptadecenoic acid chemical structure and properties
10E-heptadecenoic acid chemical structure and properties
An In-depth Technical Guide to 10E-Heptadecenoic Acid: Structure, Properties, and Methodologies
Abstract
10E-Heptadecenoic acid, a monounsaturated odd-chain fatty acid, is an intriguing molecule within the field of lipidomics. As a trans-isomer of heptadecenoic acid (C17:1), its distinct stereochemistry suggests unique biological interactions and physicochemical properties compared to its more studied cis-counterpart, 10Z-heptadecenoic acid. While odd-chain fatty acids have historically been utilized as analytical standards due to their low endogenous abundance, emerging research highlights their potential roles in cellular signaling and disease modulation. This guide provides a comprehensive technical overview of 10E-heptadecenoic acid, detailing its chemical structure, known properties, and the state of current research. We present detailed methodologies for its extraction and analysis, offering field-proven insights for researchers and drug development professionals aiming to investigate this and other rare fatty acids. The significant gaps in the literature concerning the specific biological functions of the 10E isomer are also highlighted, underscoring the need for further exploratory research.
Introduction to an Uncommon Fatty Acid
Heptadecenoic acid (C17:1) is a monounsaturated fatty acid containing a 17-carbon backbone. The position and geometry of its single double bond give rise to various isomers, each with potentially distinct biological activities.[1] The focus of this guide, 10E-heptadecenoic acid, is characterized by a trans double bond between the 10th and 11th carbon atoms. This configuration results in a more linear and rigid structure compared to the "kinked" formation of its cis isomer, (10Z)-10-heptadecenoic acid.[2]
While its saturated counterpart, heptadecanoic acid (C17:0), is recognized as a biomarker for dairy fat consumption and has been investigated for its roles in metabolic health, the specific biological significance of 10E-heptadecenoic acid remains largely unexplored.[3][4] A comprehensive literature review reveals a scarcity of studies focused specifically on this trans-isomer. This guide, therefore, serves as a foundational resource, consolidating the available chemical data and presenting robust analytical frameworks derived from the broader study of long-chain fatty acids, to empower researchers to bridge this knowledge gap.
Chemical Structure and Physicochemical Properties
Nomenclature and Chemical Structure
The systematic IUPAC name for this fatty acid is (10E)-heptadec-10-enoic acid. It is also commonly referred to as 10-trans-heptadecenoic acid.[5] Its structure consists of a 17-carbon aliphatic chain with a carboxylic acid group at one end and a trans double bond at the C10 position.
Caption: 2D chemical structure of 10E-heptadecenoic acid.
Physicochemical Data Summary
10E-heptadecenoic acid is classified as a long-chain fatty acid, a class of molecules known to be very hydrophobic and practically insoluble in water.[6][7] The table below summarizes its key chemical and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | (10E)-heptadec-10-enoic acid | [5] |
| Synonyms | 10-trans-heptadecenoic acid, 17:1 n-7 trans | [5][6] |
| Molecular Formula | C₁₇H₃₂O₂ | [8] |
| Molecular Weight | 268.44 g/mol | [8] |
| InChIKey | GDTXICBNEOEPAZ-BQYQJAHWSA-N | [8] |
| SMILES | CCCCCCC/C=C/CCCCCCCCC(=O)O | [5] |
| Physical State | Solid (Predicted) | - |
| Water Solubility | Practically insoluble | [6][7] |
| logP (Predicted) | ~7.2 - 7.6 | [5][7] |
| pKa (Predicted) | ~5.0 | [7] |
Biological Context and Significance
Natural Occurrence and Biosynthesis
10E-heptadecenoic acid has been identified in the mango (Mangifera indica).[6] In general, odd-chain fatty acids are found in trace amounts in dairy products and ruminant fats.[4][9]
The biosynthesis of C17 fatty acids begins with propionyl-CoA, rather than the usual acetyl-CoA, serving as the primer for the fatty acid synthase (FAS) complex.[2] This results in the formation of the saturated odd-chain fatty acid, heptadecanoic acid (C17:0). Subsequent action by a desaturase enzyme introduces a double bond. Critically, these enzymatic processes are highly specific and typically produce the cis isomer, in this case, 10Z-heptadecenoic acid.[2] The metabolic pathways leading to the formation of the trans isomer in biological systems are not well-defined but may involve enzymatic isomerization or microbial action.
Caption: Simplified biosynthesis of C17 fatty acids.
Potential Biological Roles
Specific research into the physiological or pathological roles of 10E-heptadecenoic acid is extremely limited. However, studies on its isomers and related odd-chain fatty acids provide a basis for hypothesizing its potential areas of impact.
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Anti-inflammatory and Anti-tumor Activity: The cis isomer, 10Z-heptadecenoic acid, has been reported to inhibit the proliferation of HL-60 cancer cells and prevent the production of tumor necrosis factor from macrophages.[9] It is plausible that the 10E isomer could exhibit related, though likely distinct, immunomodulatory or cytotoxic activities.
-
Antifungal Properties: Heptadecenoic acid, in general, has been noted for its antifungal effects, which are thought to arise from its ability to disrupt the fluidity and integrity of fungal cell membranes.[10] The linear structure of the 10E isomer might influence how it partitions into and disorders lipid bilayers.
The crucial takeaway is that the biological function of 10E-heptadecenoic acid is an open area for investigation. Its structural similarity to other bioactive lipids suggests it is not inert, but its specific targets and signaling pathways remain to be elucidated.
Methodologies for Investigation
Accurate extraction and quantification are paramount for studying low-abundance lipids like 10E-heptadecenoic acid. The following protocols are established standards in the field of lipidomics.
Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol is a robust method for extracting total lipids from tissues, cells, or plasma, separating them from other cellular components based on their solubility in a chloroform/methanol/water solvent system.
Rationale: The monophasic solvent system (chloroform:methanol:water) efficiently disrupts cell membranes and solubilizes lipids. Subsequent addition of water and chloroform creates a biphasic system, partitioning polar molecules into the upper aqueous phase and lipids into the lower organic phase.
Step-by-Step Methodology:
-
Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in 1 mL of distilled water. For plasma, use 1 mL directly. For cultured cells, prepare a cell pellet.
-
Initial Solubilization: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the homogenate. Vortex vigorously for 2 minutes to create a single-phase solution and allow it to stand for 20 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of distilled water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation. Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform) containing the lipids, and a protein disk at the interface.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 37°C) until a dry lipid film remains.
-
Storage: Resuspend the lipid extract in a small volume of an appropriate solvent (e.g., hexane or chloroform) and store under an inert atmosphere at -80°C until analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for fatty acid analysis, providing high sensitivity and selectivity. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[11][12]
Rationale: Derivatization to FAMEs increases the volatility of the fatty acids, making them amenable to separation in the gas phase. The mass spectrometer then fragments the eluted FAMEs, producing a characteristic pattern that allows for definitive identification and quantification.
Step-by-Step Methodology:
-
Transesterification to FAMEs:
-
To the dried lipid extract from Protocol 1, add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Add an internal standard (e.g., C19:0 or C21:0 fatty acid) for accurate quantification.
-
Seal the tube and heat at 80°C for 1 hour.
-
-
FAME Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of distilled water.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
GC Conditions (Example): Use a capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm i.d. x 0.25 µm film thickness). Set the injector temperature to 250°C. Use a temperature program for the oven, such as: start at 120°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 10 minutes.[12]
-
MS Conditions (Example): Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.
-
-
Data Analysis: Identify the 10E-heptadecenoic acid methyl ester peak by comparing its retention time and mass spectrum to an authentic standard. Quantify using the peak area relative to the internal standard.[12][13]
Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative high-sensitivity method that can often analyze fatty acids directly without derivatization, reducing sample preparation time.[11][14]
Rationale: Reversed-phase liquid chromatography separates fatty acids based on their hydrophobicity. Electrospray ionization (ESI) in negative mode is highly effective for generating ions of free fatty acids ([M-H]⁻), which can then be detected with high selectivity by the mass spectrometer.[15][16]
Step-by-Step Methodology:
-
Sample Preparation: Resuspend the dried lipid extract from Protocol 1 in a suitable mobile phase-compatible solvent, such as a methanol/acetonitrile mixture.
-
LC-MS Analysis:
-
LC Conditions (Example): Use a C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm; 1.7 µm particle size). Use a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol with 0.1% formic acid.
-
MS Conditions (Example): Operate the mass spectrometer in negative ion ESI mode. For targeted analysis, use selected ion monitoring (SIM) for the deprotonated molecule ([M-H]⁻, m/z 267.2) or multiple reaction monitoring (MRM) for tandem MS, which provides even greater selectivity.
-
-
Data Analysis: Identify 10E-heptadecenoic acid by its retention time and specific mass-to-charge ratio, confirmed against a pure standard. Quantification is achieved by comparing the peak area to a standard curve.
Caption: General workflow for the extraction and analysis of fatty acids.
Conclusion and Future Directions
10E-heptadecenoic acid represents a fascinating yet understudied component of the lipidome. Its chemical structure is well-defined, and robust analytical methods for its detection and quantification are readily adaptable from established fatty acid research protocols. However, a significant knowledge gap exists regarding its biological function, metabolic pathways, and potential as a therapeutic agent or biomarker.
Future research should prioritize:
-
Elucidating Biological Activity: Performing in vitro screening to assess the anti-inflammatory, anti-cancer, and antimicrobial properties of purified 10E-heptadecenoic acid in comparison to its 10Z isomer.
-
Metabolic Studies: Utilizing stable isotope tracing to investigate the endogenous sources and metabolic fate of this fatty acid in various biological systems.
-
Quantification in Tissues and Foods: Developing and validating sensitive analytical methods to accurately measure its prevalence in different dietary sources and its distribution in human and animal tissues.
By applying the methodologies outlined in this guide, researchers are well-equipped to explore these questions and unlock the potential significance of this rare trans fatty acid.
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Human Metabolome Database. (2021). trans-10-Heptadecenoic acid (HMDB0244268). Retrieved from [Link]
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